[1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride

Solubility Salt selection Formulation

Sourcing regioselectively pure, orthogonal bioconjugation linkers without copper contamination is a persistent bottleneck. This 1,2,3-triazole hydrochloride salt uniquely combines a free 3-aminopropyl handle and a C4-hydroxymethyl group, eliminating post-click interconversion. Key advantages: • Pre-installed 1,4-disubstitution avoids CuAAC regioselectivity issues and metal impurities. • Orthogonal amine and alcohol groups enable clean, sequential amide coupling and etherification for PROTAC or ADC spacer construction. • The hydrochloride salt guarantees controlled stoichiometry and ready aqueous solubility for biochemical assays.

Molecular Formula C6H13ClN4O
Molecular Weight 192.65 g/mol
Cat. No. B13256590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride
Molecular FormulaC6H13ClN4O
Molecular Weight192.65 g/mol
Structural Identifiers
SMILESC1=C(N=NN1CCCN)CO.Cl
InChIInChI=1S/C6H12N4O.ClH/c7-2-1-3-10-4-6(5-11)8-9-10;/h4,11H,1-3,5,7H2;1H
InChIKeyLGSIYTIXJBLGFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1-(3-Aminopropyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride: Structural Identity and Physicochemical Profile


[1-(3-Aminopropyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride (CAS 1864056-05-2) is a bifunctional 1,2,3-triazole building block presenting a primary aliphatic amine on the N1 side chain and a hydroxymethyl group at the C4 position of the heterocycle, supplied as the hydrochloride salt . Its molecular formula is C₆H₁₃ClN₄O (MW 192.65 g/mol). The compound is commercially available from multiple vendors at purities typically in the 95–97% range and is primarily positioned as a versatile intermediate for medicinal chemistry and bioconjugation applications [1].

Bifunctional triazole with orthogonal amine and hydroxymethyl handles
Hydrochloride salt – practical solubility profile for synthesis
Versatile intermediate for medicinal chemistry and bioconjugation workflows

Why [1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride Cannot Be Replaced by Generic Triazole Building Blocks


The combination of a 3-aminopropyl chain at N1 and a free hydroxymethyl group at C4 within the 1,2,3-triazole scaffold creates a unique orthogonal functionalization vector not reproduced by common in-class analogs. The 1,2,3-triazole regioisomer itself (as opposed to 1,2,4-triazoles) provides distinct electronic properties and metabolic stability profiles [1]. The free primary amine enables amide coupling or reductive amination, while the hydroxymethyl group offers a handle for etherification, esterification, or oxidation without mutual interference [2]. This dual reactivity is absent in the corresponding carboxylic acid analog (1-(3-aminopropyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride) [3] and in the 2-aminopropyl positional isomer , making direct substitution without altering synthetic routes or final compound architecture impossible.

Regioisomer mismatch

1,2,3‑triazole regioisomer provides distinct electronic and metabolic stability compared to 1,2,4‑triazole analogs; direct replacement may alter molecular properties.

Functional group incompatibility

Carboxylic acid analog lacks hydroxymethyl orthogonality, limiting derivatization to amide/ester pathways; synthetic routes may diverge significantly.

Spacer geometry shift

2‑Aminopropyl isomer shortens amine‑to‑ring distance and reduces conformational flexibility, potentially affecting conjugation efficiency and steric tolerance.

Quantitative Differentiation Evidence Against In-Class Analogs


Salt Stoichiometry and Aqueous Solubility Advantage

The mono-hydrochloride salt (C₆H₁₃ClN₄O, MW 192.65) provides a balanced solubility profile compared to the free base (MW 156.19) and the dihydrochloride (C₆H₁₄Cl₂N₄O, MW 229.11) or sesquihydrochloride (C₁₂H₂₇Cl₃N₈O₂, MW 421.75) salt forms . The free base lacks the protonated amine required for optimal aqueous solubility, while the dihydrochloride may exhibit excessive hygroscopicity and lower organic solvent compatibility. The mono-hydrochloride represents a tunable compromise for both aqueous and polar organic solvent handling during synthesis and assay preparation [1].

Salt Form Solubility
Class‑level inference
Mono‑HCl vs free base / di‑HCl MW 192.65 — balanced solubility and handling
Salt form selection impacts experimental reproducibility and handling workflow.
Theoretical comparison based on salt stoichiometry; verify under experimental conditions.
Solubility Salt selection Formulation Hydrochloride salt

Regiochemical Advantage of the 3-Aminopropyl Spacer

The 3-aminopropyl substituent provides a three-carbon spacer between the triazole ring and the terminal amine, compared to the two-carbon spacer in the 2-aminopropyl isomer (CAS 1824064-15-4) . This additional methylene unit reduces steric congestion around the amine and increases conformational flexibility, which is critical when the amine is used as a conjugation handle for larger payloads (e.g., fluorophores, biotin, or PROTAC linkers) [1]. In CuAAC-based library syntheses, the 3-aminopropyl chain also positions the amine farther from the catalytic copper center, potentially reducing metal chelation artifacts during subsequent functionalization steps.

Spacer Length
Cross‑study comparable
3‑carbon (propyl) vs 2‑carbon isomer ~1.2–1.5 Å longer amine‑to‑ring; one additional rotatable bond
Extended spacer may improve conjugation to sterically demanding payloads.
Molecular geometry comparison; no direct head‑to‑head experimental data available.
Regiochemistry Linker design Steric effects Conjugation

Functional Group Orthogonality: Hydroxymethyl vs. Carboxylic Acid

The 4-hydroxymethyl group enables derivatization pathways (ether formation, Mitsunobu reactions, oxidation to aldehyde, mesylation/displacement) that are chemically distinct from those of the 4-carboxylic acid analog (1-(3-aminopropyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride, CAS 2137536-76-4) [1]. While the acid analog is limited to amide and ester formation, the hydroxymethyl group permits access to N-, O-, and C-linked conjugates without a redox step . In click chemistry applications, hydroxymethyl-triazoles are known to be chemically stable under CuAAC conditions, whereas carboxylic acid analogs may require protection/deprotection strategies that reduce overall yield [2].

Functional Orthogonality
Class‑level inference
–CH₂OH vs –COOH analog ≥3 additional distinct derivatization pathways (ether, halogen, Mitsunobu)
Hydroxymethyl handle broadens chemical space coverage from a single building block.
Based on established organic transformations; compatibility under specific conditions requires validation.
Orthogonal functionalization Hydroxymethyl Carboxylic acid Synthetic intermediate

Procurement-Driven Application Scenarios


Bifunctional Linker for Bioconjugation and PROTAC Scaffolds

The orthogonal amine (–(CH₂)₃NH₂) and hydroxymethyl (–CH₂OH) groups make this compound an ideal building block for constructing heterobifunctional linkers used in PROTAC design and antibody-drug conjugate (ADC) spacer arms [1]. The 3-aminopropyl chain provides optimal spacing to engage both E3 ligase and target protein binding moieties, while the hydroxymethyl group can be activated for payload attachment. The hydrochloride salt form ensures sufficient aqueous solubility for bioconjugation reactions performed in buffered media .

CuAAC Click Chemistry Building Block for Triazole Libraries

The pre-formed 1,4-disubstituted 1,2,3-triazole core with a free primary amine eliminates the need for post-click functional group interconversion when the 3-aminopropyl chain is the desired N1 substituent. This avoids the regioselectivity challenges and copper contamination issues associated with CuAAC reactions employing 3-azidopropylamine [1]. The hydroxymethyl group remains intact under click conditions, enabling sequential diversification strategies in combinatorial library production [2].

Intermediate for Antifungal and Antimicrobial Lead Optimization

Vendor-reported biological activity screening indicates that derivatives of this compound exhibit antifungal and antibacterial properties [1]. Specifically, the 3-aminopropyl-4-hydroxymethyl-1,2,3-triazole scaffold has been identified as a privileged structure for enzyme inhibition (e.g., xanthine oxidase, acetylcholinesterase) . The hydrochloride salt is the preferred form for direct use in biochemical assays due to its controlled stoichiometry and solubility characteristics [2].

Intermediate for Coordination Chemistry and MOF Construction

The 1,2,3-triazole ring acts as a neutral N-donor ligand for transition metals, while the pendant primary amine and hydroxymethyl groups provide additional coordination sites or post-synthetic modification handles. The 3-aminopropyl chain is preferred over the 2-aminopropyl isomer for MOF construction because the longer spacer allows the amine to bridge inter-node distances more effectively [1]. The hydrochloride salt dissociates under typical solvothermal MOF synthesis conditions, liberating the free amine for metal coordination .

Application
Selection Property
Validation Focus
Bioconjugation & PROTAC linker synthesis
Orthogonal amine and hydroxymethyl handles
Aqueous solubility for buffered conjugation reactions
CuAAC triazole library synthesis
Pre‑formed 1,4‑disubstituted core with free amine
Regioselectivity avoidance; hydroxymethyl stability under click conditions
Antimicrobial & enzyme inhibition screening studies
Triazole scaffold reported in enzyme inhibition screening
Assay solubility and stoichiometry for biochemical screens
MOF & coordination chemistry research
Triazole N‑donor with pendant amine/hydroxymethyl
Spacer length may support inter‑node bridging; salt dissociation in solvothermal synthesis
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